molecular formula C11H14BrNO B14601616 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 61131-63-3

2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14601616
CAS No.: 61131-63-3
M. Wt: 256.14 g/mol
InChI Key: MZDQCCXAJRLVPF-UHFFFAOYSA-N
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Description

2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a cyclohexa-2,5-dien-1-one core with various substituents. This particular compound features a bromine atom at the 2-position and a butylamino group at the 4-position, making it a unique derivative within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with bromine and butylamine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted cyclohexa-2,5-dien-1-one derivatives.

Scientific Research Applications

2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The bromine atom and butylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[(methylamino)methylidene]cyclohexa-2,5-dien-1-one
  • 2-Bromo-4-[(ethylamino)methylidene]cyclohexa-2,5-dien-1-one
  • 2-Bromo-4-[(propylamino)methylidene]cyclohexa-2,5-dien-1-one

Uniqueness

2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

61131-63-3

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-4-(butyliminomethyl)phenol

InChI

InChI=1S/C11H14BrNO/c1-2-3-6-13-8-9-4-5-11(14)10(12)7-9/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

MZDQCCXAJRLVPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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